N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound features a pyridine ring, a thiophene ring, and a trifluoromethoxy group, all connected through a sulfonamide linkage. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine and thiophene derivatives. These derivatives are then reacted under specific conditions to form the sulfonamide linkage. Common reagents used in these reactions include strong bases, such as sodium hydride, and coupling agents like carbodiimides.
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale reactors and advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles like sodium azide or iodide ions.
Major Products Formed:
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
N-(pyridin-2-ylmethyl)-N-(phenylmethyl)benzenesulfonamide
N-(thiophen-3-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide
N-(pyridin-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide
Uniqueness: This compound stands out due to its trifluoromethoxy group, which imparts unique chemical and physical properties compared to its analogs. The presence of this group can enhance the compound's stability and reactivity, making it a valuable tool in various applications.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3S2/c19-18(20,21)26-16-4-6-17(7-5-16)28(24,25)23(11-14-8-10-27-13-14)12-15-3-1-2-9-22-15/h1-10,13H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPKZSCDZAJZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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